molecular formula C11H13NO2S B14823213 3-Cyclopropoxy-2-(methylthio)benzamide

3-Cyclopropoxy-2-(methylthio)benzamide

Cat. No.: B14823213
M. Wt: 223.29 g/mol
InChI Key: JBNBWVVXMREGQG-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(methylthio)benzamide is a benzamide derivative featuring a cyclopropoxy group at the 3-position and a methylthio (-SMe) substituent at the 2-position of the aromatic ring. The cyclopropoxy group introduces steric and electronic effects, while the methylthio moiety may enhance lipophilicity and influence metabolic stability.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylsulfanylbenzamide

InChI

InChI=1S/C11H13NO2S/c1-15-10-8(11(12)13)3-2-4-9(10)14-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,12,13)

InChI Key

JBNBWVVXMREGQG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1OC2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(methylthio)benzamide typically involves the reaction of 3-cyclopropoxybenzoic acid with methylthioamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(methylthio)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-(methylthio)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Cyclopropoxy-2-(methylthio)benzamide with structurally related benzamide derivatives:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Biological Activity/Notes Reference
This compound Cyclopropoxy (3), Methylthio (2) ~265.3 (calc.) Benzamide, Cyclopropoxy, Methylthio Hypothesized enzyme inhibition -
N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide (30) Methylthio (3), Pyrimidinone-Pyrazole 361.4 Benzamide, Methylthio, Pyrimidinone Ca²⁺/calmodulin-stimulated AC inhibitor (31% yield) [2]
N-Cyclopropyl-4-(methylthio)benzamide (3b) Cyclopropylamide (N), Methylthio (4) ~221.3 (calc.) Benzamide, Cyclopropyl, Methylthio Synthetic intermediate (NMR confirmed) [4]
Amisulpride (Neuroleptic) Methanesulfonamide (N), Methoxy (2) 369.5 Benzamide, Sulfonamide, Methoxy Dopamine D2/D3 receptor antagonist [5]
2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide Phenoxypropanoyl (2) 298.3 Benzamide, Phenoxy, Amide Structural analog (no activity data) [6]

Key Differences and Implications

Substituent Position and Electronic Effects: The cyclopropoxy group in the target compound at the 3-position contrasts with the cyclopropylamide in 3b . The methylthio group at the 2-position (target) versus the 4-position (3b) influences electronic distribution; para-substituted analogs often exhibit distinct resonance effects compared to ortho-substituted derivatives .

Synthetic Challenges: Compound 30 () was synthesized with a 31% yield using BTFFH as a coupling agent, highlighting moderate efficiency in benzamide derivatization . This suggests that introducing bulky groups (e.g., pyrimidinone-pyrazole) may complicate synthesis.

Biological Activity :

  • Neuroleptics like amisulpride demonstrate that sulfonamide and methoxy groups are critical for dopamine receptor binding . The target compound’s cyclopropoxy and methylthio groups may instead favor interactions with enzymes or transporters.

Analytical Differentiation: Forensic studies note challenges in distinguishing benzamide derivatives due to structural similarities . NMR and MS data (as in and ) are essential for confirming substituent positions .

Research Findings and Data

  • Synthetic Routes : Cyclopropane-containing benzamides are synthesized via amide coupling (e.g., BTFFH in DCM) or electrophilic substitutions .
  • Spectroscopic Confirmation : ¹H and ¹³C NMR are standard for verifying substituent positions, as demonstrated for 3b .

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